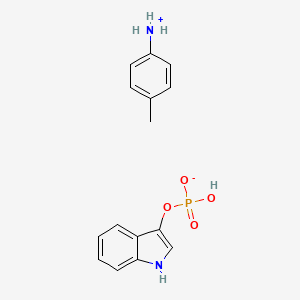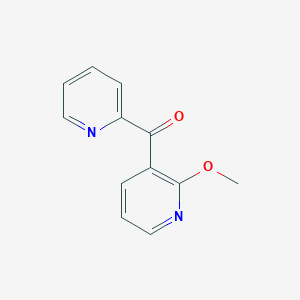
3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone
概要
説明
3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone is a complex organic compound known for its unique chemical structure and properties It consists of a benzophenone core with a cyano group and a 4-methylpiperazinomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions
Preparation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Attachment of 4-Methylpiperazinomethyl Group: The final step involves the alkylation of the benzophenone derivative with 4-methylpiperazine, often using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts and solvents to streamline the synthesis process.
化学反応の分析
Types of Reactions
3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzophenone core or the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
科学的研究の応用
3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with anticancer, antiviral, or antibacterial properties.
Material Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and piperazine ring are key functional groups that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Cyano-3’-(4-methylpiperidinyl) benzophenone: Similar structure but with a piperidine ring instead of piperazine.
3-Cyano-3’-(4-methylmorpholinomethyl) benzophenone: Contains a morpholine ring instead of piperazine.
3-Cyano-3’-(4-methylpyrrolidinyl) benzophenone: Features a pyrrolidine ring in place of piperazine.
Uniqueness
3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the 4-methylpiperazine ring, which imparts distinct chemical and biological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBDEYSQGHUTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643414 | |
| Record name | 3-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-44-8 | |
| Record name | Benzonitrile, 3-[3-[(4-methyl-1-piperazinyl)methyl]benzoyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile](/img/structure/B1613805.png)

![5-Chloromethyl-3-(2-chloro-5-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B1613808.png)







![13-(4-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1613823.png)
![5-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1613825.png)
